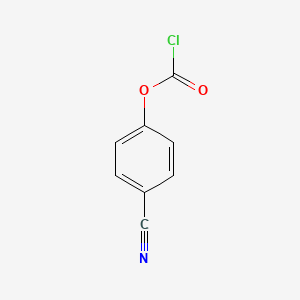
Chloroformoate de 4-cyanophényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl chloroformate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of phenyl chloroformate, where a cyano group is attached to the phenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is a colorless to pale yellow liquid that is sensitive to moisture and should be handled with care.
Applications De Recherche Scientifique
4-Cyanophenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for the synthesis of carbamates and carbonates, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Bioconjugation: It is used to modify biomolecules, such as proteins and peptides, by forming stable carbamate linkages.
Material Science: It is used in the preparation of functionalized polymers and surfaces for various applications, including sensors and coatings.
Mécanisme D'action
Target of Action
4-Cyanophenyl chloroformate is a derivative of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . The primary targets of 4-Cyanophenyl chloroformate are alcohols, thiols, and amines, which it activates for the formation of carbonates and carbamates .
Mode of Action
The mode of action of 4-Cyanophenyl chloroformate involves a simple nucleophilic substitution reaction . In this reaction, 4-Cyanophenyl chloroformate interacts with its targets (alcohols, thiols, and amines) to form carbonates and carbamates . This interaction results in the activation of these targets, enabling them to undergo further chemical reactions.
Biochemical Pathways
The biochemical pathways affected by 4-Cyanophenyl chloroformate are those involving the synthesis of carbonates and carbamates . These compounds play a crucial role in a wide spectrum of metabolic pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the context in which the reaction occurs.
Pharmacokinetics
Like other chloroformates, it is likely to be a volatile liquid that degrades in moist air . These properties could impact its bioavailability, although more research is needed to fully understand these effects.
Result of Action
The result of the action of 4-Cyanophenyl chloroformate is the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can then participate in further chemical reactions, leading to various molecular and cellular effects. For example, carbamates derived from the aminoimidazole are intermediates in the biosynthesis of inosine, a key molecule in many biological processes .
Action Environment
The action, efficacy, and stability of 4-Cyanophenyl chloroformate can be influenced by various environmental factors. For instance, it is known that chloroformates, including 4-Cyanophenyl chloroformate, degrade in moist air . Therefore, the presence of moisture could potentially affect the action of 4-Cyanophenyl chloroformate. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its action and stability.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Cyanophenyl chloroformate can participate in nucleophilic substitution reactions, leading to the formation of new carbamates . These carbamates have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity
Cellular Effects
Related compounds such as carbamates have been shown to exhibit antimicrobial and antioxidant activities
Molecular Mechanism
As a chloroformate, it is likely to share some reactivity characteristics with other members of this class of compounds . Chloroformates are used as reagents in organic chemistry, for example, to introduce protecting groups or to convert polar compounds into less polar, more volatile derivatives .
Metabolic Pathways
Related compounds such as carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .
Transport and Distribution
Safe handling, transport, and storage of chloroformates, including 4-Cyanophenyl chloroformate, are crucial due to their hazardous nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyanophenyl chloroformate can be synthesized through the reaction of 4-cyanophenol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Cyanophenol+Phosgene→4-Cyanophenyl chloroformate+HCl
The reaction is usually carried out at low temperatures to control the reactivity of phosgene and to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of 4-cyanophenyl chloroformate involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process is designed to minimize the exposure to phosgene, a highly toxic gas, by using closed systems and appropriate safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyanophenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyanophenol and hydrochloric acid.
Common Reagents and Conditions
Amines: React with 4-cyanophenyl chloroformate to form carbamates. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Alcohols: React with 4-cyanophenyl chloroformate to form carbonates. This reaction also requires a base to neutralize the acid by-product.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
4-Cyanophenol: Formed from hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl chloroformate: Similar in structure but lacks the cyano group. It is used for similar applications but may have different reactivity and selectivity.
4-Nitrophenyl chloroformate: Contains a nitro group instead of a cyano group. It is commonly used as a coupling reagent in peptide synthesis.
Uniqueness
4-Cyanophenyl chloroformate is unique due to the presence of the cyano group, which can influence its reactivity and the properties of the resulting products. The cyano group can also participate in additional interactions, such as hydrogen bonding, which can be advantageous in certain applications.
Propriétés
IUPAC Name |
(4-cyanophenyl) carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOIFGNHLTVCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)
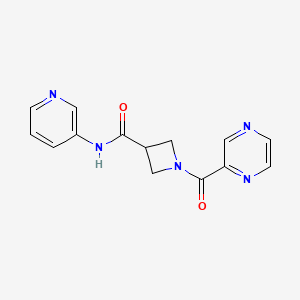

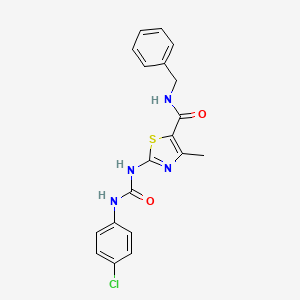
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2451640.png)
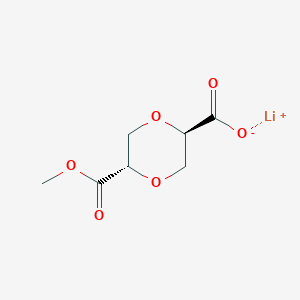
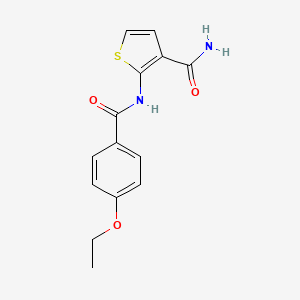
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)
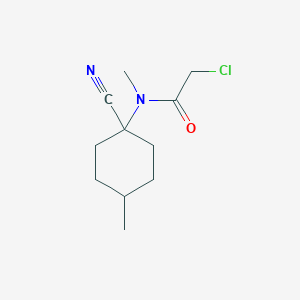
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)
